4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

Kinase inhibitor design Scaffold hopping Conformational restriction

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one (CAS RN 878440-40-5) is a synthetic, partially saturated quinazolinone derivative combining the widely exploited 4-anilino pharmacophore with a C-2 morpholine substituent and a 7,8-dihydro-5(6H)-one core. This core structure places it at the intersection of the classical fully aromatic 4-anilinoquinazoline kinase inhibitor class (e.g., gefitinib, erlotinib, lapatinib) and the biologically validated dihydroquinazolinone chemotype that has been patented as a privileged scaffold for protein kinase modulation.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
Cat. No. B5491562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4
InChIInChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21)
InChIKeyGVQRTKOOSSWXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one: Scaffold-Defined Differentiation for Kinase-Targeted Procurement


4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one (CAS RN 878440-40-5) is a synthetic, partially saturated quinazolinone derivative combining the widely exploited 4-anilino pharmacophore with a C-2 morpholine substituent and a 7,8-dihydro-5(6H)-one core . This core structure places it at the intersection of the classical fully aromatic 4-anilinoquinazoline kinase inhibitor class (e.g., gefitinib, erlotinib, lapatinib) and the biologically validated dihydroquinazolinone chemotype that has been patented as a privileged scaffold for protein kinase modulation [1]. Unlike the marketed EGFR inhibitors, which rely on 6,7-dialkoxy substituents on a planar quinazoline, the target compound features a 5-ketone hydrogen-bond acceptor and a partially saturated cyclohexenone ring, fundamentally altering its conformational flexibility and electronic distribution relative to aromatic comparators. This structural distinctiveness creates a rationale for differential target selectivity, metabolic stability, and solubility profiles that cannot be replicated by existing approved 4-anilinoquinazolines.

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one: Why Generic 4-Anilinoquinazoline Substitution Is Structurally Invalid


Procurement decisions for 4-anilinoquinazolines often assume that all members of this class share interchangeable pharmacology. This assumption is structurally invalid for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one. Classical 4-anilinoquinazoline EGFR inhibitors (gefitinib, erlotinib, lapatinib) achieve their potency through a fully aromatic quinazoline core that positions the N-1 and N-3 atoms for hinge-region hydrogen bonding in the ATP-binding pocket [1]. The target compound replaces this planar aromatic system with a 7,8-dihydro core bearing a 5-ketone, sacrificing the N-3 lone pair geometry that is critical for EGFR hinge binding while gaining an alternative hydrogen-bond acceptor (C5=O) and conformational flexibility. Additionally, the morpholine group at C-2 occupies a vector that is unsubstituted in most clinical 4-anilinoquinazolines, which typically place solubilizing groups at C-6/C-7 [2]. The 4-anilinoquinazoline class of antivirals (e.g., AL-9) also uses a fully aromatic quinazoline with substituents at C-6, not C-2 [3]. These structural divergences mean that the target compound cannot serve as a generic replacement for any existing 4-anilinoquinazoline tool compound or drug, and conversely, no existing 4-anilinoquinazoline can replicate its pharmacological fingerprint.

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one: Quantitative Differentiation Evidence for Scientific Procurement


Core Saturation Index: Dihydro vs. Aromatic Quinazoline — A Structural Descriptor for Kinase Selectivity Design

The target compound possesses a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.44, substantially higher than fully aromatic 4-anilinoquinazoline comparators such as gefitinib (Fsp³ = 0.23) and erlotinib (Fsp³ = 0.18) [1]. The 7,8-dihydroquinazolin-5(6H)-one core introduces a cyclohexenone ring that is non-planar, disrupting the extended π-conjugation present in the aromatic quinazoline series. In the kinase patent literature, dihydroquinazolinones of formula I have been explicitly claimed as protein kinase modulators with a distinct selectivity profile from fully aromatic quinazolines, with the saturated ring altering the presentation of the 4-anilino group to the hydrophobic back pocket [2]. This Fsp³ differential correlates with improved aqueous solubility trends in lead optimization campaigns, as compounds with Fsp³ > 0.40 have been shown to exhibit lower melting points and higher thermodynamic solubility than their aromatic counterparts (class-level inference based on medicinal chemistry design principles).

Kinase inhibitor design Scaffold hopping Conformational restriction

Hydrogen-Bond Acceptor Count: 5-Ketone vs. Aromatic Core — Impact on Target Engagement Topology

The target compound contains 5 hydrogen-bond acceptors (HBA = 5), one more than gefitinib (HBA = 4), erlotinib (HBA = 4), and lapatinib (HBA = 4) . The additional HBA originates from the C5 ketone oxygen in the 7,8-dihydroquinazolin-5(6H)-one core, which is absent in fully aromatic 4-anilinoquinazolines. In classical EGFR inhibitor pharmacophore models, the quinazoline N-1 acts as the key hinge-binding acceptor, while N-3 is positioned as a hydrogen-bond acceptor in the ATP-binding pocket. The target compound's C5 ketone provides an alternative acceptor vector oriented outside the hinge plane, potentially enabling engagement with the ribose pocket or solvent-exposed region that is inaccessible to aromatic quinazolines [1]. This topological distinction has been exploited in dihydroquinazolinone kinase inhibitor patents, where the carbonyl oxygen at C-5 has been shown to form water-mediated hydrogen bonds with the DFG motif in kinase homology models (class-level inference from patent SAR) [1].

Hydrogen-bond acceptor/donor count Target engagement Pharmacophore modeling

C-2 Morpholine Vector vs. C-6/C-7 Solubilizing Groups — Geometrically Differentiated Kinase Binding

The target compound positions a morpholine group at C-2 of the quinazoline core, a substitution pattern that is absent from all FDA-approved 4-anilinoquinazolines. Gefitinib places its morpholinopropoxy solubilizing group at C-6, while erlotinib and lapatinib use C-6/C-7 alkoxy substituents [1]. The C-2 morpholine projects into the solvent-exposed region of the ATP-binding pocket at a vector angle approximately 60° offset from the C-6 substituent of gefitinib, as inferred from co-crystal structures of quinazoline-based kinase inhibitors (class-level inference) [2]. In the 4-anilinoquinazoline antiviral series (e.g., AL-9), the morpholine group is attached to the aniline ring (position 4 of the aniline), not to the quinazoline core, representing yet another distinct vector [3]. The C-2 morpholine may also influence the basicity of the quinazoline N-1 and N-3 atoms (pKa perturbation), potentially altering hinge-binding affinity relative to C-6/C-7 substituted analogs.

Kinase selectivity Vector engineering C-2 substitution

Molecular Weight and Lipophilicity: Reduced cLogP Relative to Aromatic 4-Anilinoquinazoline Drugs

The target compound has a molecular weight of 324.38 Da and a calculated cLogP of approximately 2.1 (estimated by fragment-based methods) . This is substantially lower than the clinical 4-anilinoquinazolines: gefitinib (MW 446.90, cLogP 3.2), erlotinib (MW 393.44, cLogP 3.0), and lapatinib (MW 581.06, cLogP 5.0) [1]. The lower cLogP is attributable to the absence of halogen substituents (Cl, F) on the aniline ring and the presence of the polar 5-ketone and morpholine groups. The dihydroquinazolinone core also exhibits a reduced aromatic ring count (2 aromatic rings vs. 3 in classical 4-anilinoquinazolines), further contributing to lower lipophilicity. In kinase inhibitor development, lower cLogP has been associated with reduced CYP450 inhibition, lower plasma protein binding, and improved oral bioavailability in the rule-of-five compliant space.

Lipophilicity Drug-likeness Physicochemical properties

Dihydroquinazolinone Core as Privileged Kinase-Modulating Scaffold: Patent-Validated Polypharmacology Potential

The 7,8-dihydroquinazolin-5(6H)-one core has been extensively claimed in patent US 8,268,845 B2 as a scaffold for protein kinase modulation, with specific claims covering Raf, Mek, PKB, Tie2, PDGFR, and VEGFR kinases [1]. Importantly, the patent explicitly distinguishes the dihydroquinazolinone scaffold from fully aromatic quinazolines, noting that the saturated ring alters kinase selectivity profiles. Within this patent, compounds bearing a C-2 morpholine substituent (e.g., compound bb: 6-Benzenesulfonyl-2-(morpholine-4-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and compound gg: 2-(Morpholin-4-yl)-7,8-dihydroquinazolin-4(3H)-one) are specifically enumerated as preferred embodiments [1]. The target compound is a direct structural analog of these exemplified morpholine-containing dihydroquinazolinones, distinguished by the addition of the 4-anilino group that confers additional kinase hinge-binding capability. While specific IC50 values for the target compound are not publicly available, the patent validation of the dihydroquinazolinone scaffold across multiple kinase targets establishes a credible basis for its differentiated pharmacological potential relative to aromatic 4-anilinoquinazolines.

Kinase polypharmacology Patent landscape Scaffold validation

Absence of 6,7-Dialkoxy Substitution: Avoiding CYP450-Mediated O-Dealkylation Liability

Clinical 4-anilinoquinazolines are uniformly substituted with alkoxy groups at C-6 and C-7: gefitinib (6-methoxy, 7-morpholinopropoxy), erlotinib (6,7-bis(2-methoxyethoxy)), lapatinib (6-furfuryloxy). These alkoxy groups are primary sites of CYP450-mediated O-dealkylation, which represents a major metabolic clearance pathway for this drug class [1]. The target compound lacks any C-6 or C-7 alkoxy substituents, instead featuring a carbonyl at C-5 and a morpholine at C-2. This substitution pattern eliminates the O-dealkylation metabolic soft spot present in all clinical 4-anilinoquinazolines. Literature precedent from the 4-anilinoquinazoline class demonstrates that removal of C-6/C-7 alkoxy groups significantly alters CYP3A4 and CYP2D6 metabolic profiles (class-level inference from structure-metabolism relationships) [2]. The morpholine ring at C-2 is itself susceptible to N-oxidation, but this typically represents a lower intrinsic clearance pathway than O-dealkylation.

Metabolic stability O-dealkylation CYP450 metabolism

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one: Evidence-Backed Procurement Application Scenarios


Kinase Selectivity Profiling: Differentiated Scaffold for Multi-Kinase Screening Panels

The dihydroquinazolinone core has been patent-validated as a modulator of Raf, Mek, PKB, Tie2, PDGFR, and VEGFR kinases [1]. Researchers seeking to identify kinase inhibitors with selectivity profiles orthogonal to the EGFR-dominated landscape of aromatic 4-anilinoquinazolines should prioritize this compound as a structurally distinct starting point. Its C-2 morpholine vector, 5-ketone hydrogen-bond acceptor, and reduced planarity (Fsp³ = 0.44) create a pharmacophore that is geometrically incompatible with the EGFR hinge-binding mode of gefitinib and erlotinib [2], potentially conferring selectivity against EGFR while enabling engagement of non-EGFR kinase targets enumerated in the dihydroquinazolinone patent landscape.

Lead Optimization for Metabolic Stability: Alkoxy-Free Scaffold Design

Procurement teams focused on lead compounds with reduced CYP450 metabolic liability should select this compound over classical 4-anilinoquinazolines. All clinical 4-anilinoquinazolines carry C-6/C-7 alkoxy substituents that undergo CYP3A4/2D6-mediated O-dealkylation as a major clearance pathway [3]. The target compound lacks these metabolic soft spots, instead featuring a C5 ketone and C2 morpholine, which are predicted to exhibit altered CYP450 substrate profiles (class-level inference from structure-metabolism relationships). This structural advantage is particularly relevant for programs requiring compounds with extended half-life or reduced potential for drug-drug interactions.

Chemical Biology Tool Compound: Morpholine-Enabled Target Engagement Probes

The C-2 morpholine substituent of the target compound provides a unique chemical handle for further derivatization compared to C-6/C-7-substituted analogs. The morpholine nitrogen (pKa ~7.5) can be exploited for pH-dependent solubility tuning or as an attachment point for biotin, fluorophores, or photoaffinity labels in chemical probe development . Unlike gefitinib's morpholinopropoxy chain, which requires multi-step synthesis to modify, the directly attached C-2 morpholine is synthetically accessible and can be diversified through N-alkylation or N-acylation chemistry without altering the kinase-binding pharmacophore.

Antiviral Kinase Host Factor Targeting: PI4KIIIα Inhibitor Scaffold Exploration

The 4-anilinoquinazoline class has demonstrated potent inhibition of PI4KIIIα, a host kinase essential for HCV replication, with AL-9 as a prototypical compound [4]. The target compound combines the 4-anilinoquinazoline pharmacophore required for PI4KIIIα engagement with a dihydroquinazolinone core that may improve selectivity against off-target kinases. Researchers developing host-targeted antiviral agents should evaluate this compound as a structurally differentiated alternative to fully aromatic 4-anilinoquinazolines, leveraging the dihydro core's potential for reduced EGFR cross-reactivity and improved therapeutic window in antiviral applications.

Quote Request

Request a Quote for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.